molecular formula C21H20N2O4 B5640108 [(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5640108
M. Wt: 364.4 g/mol
InChI Key: UHAKJWZVHCVVEN-IIBYNOLFSA-N
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Description

The compound is a complex organic molecule featuring a tetrahydrochromeno[3,4-c]pyrrol-3a(4H) core, indicating a structure that likely involves multiple rings, including a chromene and a pyrrolidine moiety. Such compounds are of interest in the field of organic chemistry due to their potential for biological activity and the challenges they present in synthesis.

Synthesis Analysis

Synthesis of complex organic compounds like the one described typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of boric acid ester intermediates involves a three-step substitution reaction, confirming the complexity of synthesizing compounds with multiple functional groups and ring structures (Huang et al., 2021).

Molecular Structure Analysis

The determination of molecular structure often employs techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, the crystal structures of complex molecules can be determined by single crystal X-ray diffraction, and their molecular structures optimized using density functional theory (DFT), providing insights into the molecular geometry and electronic structure (Huang et al., 2021).

Chemical Reactions and Properties

The chemical behavior of such compounds can be influenced by their structure, with certain functional groups undergoing specific reactions. For example, novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives have shown to oxidize amines and alcohols under specific conditions, highlighting the reactive nature of complex molecules (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-22-17-7-6-14(8-19(17)27-13)20(25)23-9-16-15-4-2-3-5-18(15)26-12-21(16,10-23)11-24/h2-8,16,24H,9-12H2,1H3/t16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAKJWZVHCVVEN-IIBYNOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS*,9bS*)-2-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

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